(3,4-Dihydro-2H-pyran-6-yl)methanol
Overview
Description
(3,4-Dihydro-2H-pyran-6-yl)methanol is a chemical compound related to the pyran family, which is a class of heterocyclic compounds consisting of a six-membered ring containing one oxygen atom and five carbon atoms. The specific structure of (3,4-Dihydro-2H-pyran-6-yl)methanol suggests that it is a saturated compound with a methanol group attached to the pyran ring.
Synthesis Analysis
The synthesis of related pyran derivatives has been explored in various studies. For instance, tetrahydropyran-2-methanol (TPM), which is structurally similar to (3,4-Dihydro-2H-pyran-6-yl)methanol, was prepared by the hydrogenation of acrolein thermal dimer . This process involves the use of catalysts and can lead to the formation of different ring structures depending on the conditions and catalysts used. The study found that using highly-purified and crystalline η-alumina without any carrier produced cyclopentanecarboxaldehyde as the main product .
Molecular Structure Analysis
The molecular structure of pyran derivatives is significant as it influences the chemical behavior and potential applications of the compounds. The study on the dehydration of TPM indicates that the pyran ring can rearrange to form different ring sizes, such as seven- or five-membered rings, under certain conditions . This rearrangement is a critical aspect of the molecular structure analysis as it demonstrates the flexibility and reactivity of the pyran ring system.
Chemical Reactions Analysis
Chemical reactions involving pyran derivatives can lead to a variety of products. In the case of TPM, the gas-phase dehydration over various catalysts resulted in the formation of cyclopentanecarboxaldehyde and other by-products like tetrahydrooxepine and oxepane . These reactions are influenced by the choice of catalyst and reaction conditions, highlighting the complexity of chemical reactions involving pyran derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives are essential for their potential applications. For example, diesters of 3,4-dihydro-2H-pyran-2-yl-methanol with oxalic and phthalic acid were polymerized to create polymers suitable for controlled drug delivery through in vivo biodegradation . The thermal behavior of these polymers was investigated, indicating that the physical properties of these materials are crucial for their performance in biomedical applications .
Scientific Research Applications
Chemical Synthesis
(3,4-Dihydro-2H-pyran-6-yl)methanol has been utilized in novel chemical synthesis processes. A significant example is its use in the InCl3-promoted Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives. This method has demonstrated high selectivity and good yields in producing cis-fused 7a,3,6-trisubstituted hexahydro-1H-furo[3,4-c]pyran derivatives (Reddy et al., 2012).
Polymerization and Drug Delivery
Research has been conducted on the polymerization of diesters of 3,4-dihydro-2H-pyran-2-yl-methanol with various acids. These polymers have potential as matrices for controlled drug delivery through in-vivo biodegradation. The polymers' thermal behavior and other properties have been characterized in detail (Abdelaal & Abbas, 1996).
Analytical Chemistry
In analytical chemistry, (3,4-Dihydro-2H-pyran-6-yl)methanol derivatives have been employed in the GC/MS analysis of methanol in biological specimens. Methanol was derivatized with 3,4-dihydro-2H-pyran under acid catalysis, enabling more convenient and reliable measurements in complex samples (Lee et al., 2019).
Study of Chemical Effects
The compound has also been used in studies examining chemical effects like the anomeric effect. For instance, acid-catalyzed methanolysis of 2-methoxy-5,6-dihydro-2H-pyran produced a mixture of trans- and cis-2,4-dimethoxytetrahydropyran, which allowed for the calculation of the anomeric effect of the 2-methoxy group (Sweet & Brown, 1968).
Safety And Hazards
properties
IUPAC Name |
3,4-dihydro-2H-pyran-6-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h3,7H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSFBWKMYRCCQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500891 | |
Record name | (3,4-Dihydro-2H-pyran-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dihydro-2H-pyran-6-yl)methanol | |
CAS RN |
72081-17-5 | |
Record name | (3,4-Dihydro-2H-pyran-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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